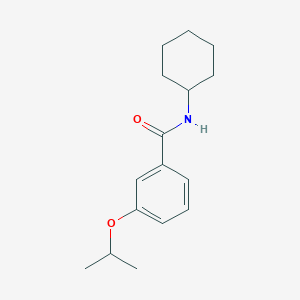

![molecular formula C18H28N2O4 B5500394 2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)

2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide" is part of a series of benzamide derivatives. These compounds have been extensively studied due to their biological activities, particularly in the context of gastrokinetic effects. The benzamide scaffold is a common feature in many bioactive compounds, prompting extensive research into their synthesis, structure, and properties (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Synthesis Analysis

The synthesis of benzamide derivatives, including "2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide," typically involves the condensation of appropriate benzene compounds with morpholines. These syntheses are focused on creating compounds with significant biological activities, particularly as gastrokinetic agents (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including this compound, is characterized by the presence of a benzamide moiety coupled with a morpholine group. These structures are analyzed using techniques like X-ray crystallography, revealing details about their molecular geometry and crystalline forms (Jin Ning-ren, 2012).

Chemical Reactions and Properties

These benzamide derivatives participate in various chemical reactions, contributing to their bioactivity. Their reactivity is influenced by the substituents on the benzamide ring and the presence of the morpholine group. These compounds exhibit distinct reactions typical of amides and are studied for their potential in forming more complex chemical structures (Kato et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely studied to understand their behavior in different environments. These properties are essential for determining their stability and suitability for various applications (Jin Ning-ren, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for understanding the potential applications of these benzamide derivatives. Research in this area focuses on how the chemical structure influences biological activity and potential therapeutic uses (Kato et al., 1992).

科学的研究の応用

Synthesis of Biodegradable Materials

Polyesteramides with Pendant Functional Groups : Research has focused on the synthesis of biodegradable polyesteramides incorporating pendant functional groups, utilizing morpholine derivatives. These compounds are prepared through ring-opening copolymerization, demonstrating potential in creating materials with specific chemical functionalities for targeted applications, such as drug delivery systems or biocompatible materials (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).

Medicinal Chemistry and Pharmacology

Coronary Active Compounds : Investigations into 2-benzopyranone derivatives, which include morpholino groups, have shown efficacy in coronary dilation, highlighting their potential in the treatment of coronary heart diseases. This research underscores the importance of morpholino derivatives in developing new therapeutics (H. Jacobi, K. Boltze, P. Seidel, H. Schwarz, 1977).

Carbonic Anhydrase Inhibitors : Morpholino benzamide derivatives have been evaluated as inhibitors of carbonic anhydrase isoenzymes, offering insights into the design of inhibitors with potential applications in treating conditions like glaucoma, epilepsy, and certain diuretic ailments (C. Supuran, A. Maresca, F. Gregáň, Milan Remko, 2013).

PI3K Inhibitors and Anticancer Agents : The synthesis of morpholino benzamides as PI3K inhibitors showcases their potential as novel anticancer agents. These compounds exhibit significant antiproliferative activity against various cancer cell lines, indicating their promise in cancer therapy (Teng Shao, Juan Wang, Jian-Gang Chen, Xiao-meng Wang, Huan-qiu Li, Yi-ping Li, Yan Li, Guang Yang, Q. Mei, San-qi Zhang, 2014).

Organic Synthesis and Chemical Analysis

Electrochemical Studies : The electrochemical oxidation of related morpholino aniline derivatives has been explored, providing valuable data on the electrochemical properties and potential applications of these compounds in synthetic organic chemistry and materials science (Hadi Beiginejad, D. Nematollahi, 2013).

特性

IUPAC Name |

2,4-diethoxy-N-(3-morpholin-4-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-3-23-15-6-7-16(17(14-15)24-4-2)18(21)19-8-5-9-20-10-12-22-13-11-20/h6-7,14H,3-5,8-13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVZSPALKGEBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)NCCCN2CCOCC2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-diethoxy-N-[3-(morpholin-4-yl)propyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5500322.png)

![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)

![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)

![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)